
Pleurésie tuberculeuse
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dopaminergic Regulation
EPPTB has been instrumental in elucidating the role of TAAR1 in dopaminergic neurons within the limbic system. Studies have shown that EPPTB enhances dopamine neuron firing rates in the ventral tegmental area (VTA), which is crucial for understanding reward pathways and addiction mechanisms. For instance, it has been shown to block the suppression of dopamine neuron firing induced by TAAR1 agonists like tyramine .
Behavioral Studies
Research utilizing EPPTB has provided insights into behavioral changes associated with altered dopaminergic activity. For example, its administration has been linked to increased locomotor activity in animal models, suggesting a potential role in modulating behaviors related to motivation and reward .
Antipsychotic Drug Research
EPPTB's antagonistic properties at TAAR1 have been explored in the context of antipsychotic medications, particularly regarding their metabolic side effects. For instance, studies have investigated how EPPTB can mitigate olanzapine-induced weight gain by targeting TAAR1-mediated pathways involved in energy balance . The compound's ability to influence feeding efficiency and body weight gain highlights its potential as an adjunct treatment for patients on antipsychotic therapy.
Metabolic Studies
The impact of EPPTB on metabolic processes has been a focal point of research due to its interactions with neurotransmitter systems that regulate appetite and metabolism. Evidence suggests that EPPTB can alter hypothalamic signaling pathways related to energy homeostasis, potentially offering new avenues for addressing obesity linked to psychiatric medications .
Study on Olanzapine-Induced Obesity
In a notable study, EPPTB was administered alongside olanzapine in a rat model to assess its efficacy in preventing weight gain associated with antipsychotic treatment. The results indicated that co-treatment significantly reduced body weight gain and improved metabolic parameters compared to olanzapine alone . This study underscores EPPTB's potential role in managing side effects of psychiatric medications.
Exploration of Dopaminergic Activity
Another research initiative focused on the physiological effects of EPPTB on dopamine neurons revealed that it could enhance firing rates and dopamine release under certain conditions, providing insights into its utility for studying reward-related behaviors and potential therapeutic applications in addiction disorders .
Mécanisme D'action
Target of Action
EPPTB, also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor expressed in the monoaminergic regions of the brain .
Mode of Action
EPPTB interacts with TAAR1 by blocking the receptor’s activation . This interaction results in an increase in the firing frequency of dopamine neurons in the ventral tegmental area . It also increases dopamine potency at the D2 receptor . Furthermore, EPPTB displays inverse agonism, reducing basal cAMP levels in vitro .
Biochemical Pathways
The primary biochemical pathway affected by EPPTB is the dopaminergic signaling pathway in the limbic system . By acting as an inverse agonist of TAAR1, EPPTB influences the regulation of this pathway . The blockage of TAAR1-mediated activation of an inwardly rectifying K+ current leads to an increase in the firing frequency of dopamine neurons .
Result of Action
The action of EPPTB results in increased dopaminergic signaling. This is achieved by increasing the firing frequency of dopamine neurons and enhancing the potency of dopamine at the D2 receptor . These molecular and cellular effects contribute to the overall pharmacological activity of EPPTB.
Analyse Biochimique
Biochemical Properties
EPPTB interacts with the trace amine-associated receptor 1 (TAAR1). It selectively inhibits β-phenylethylamine-induced cAMP production in HEK293 cells expressing mouse TAAR1 over human or rat TAAR1 . The nature of these interactions involves the binding of EPPTB to the TAAR1 receptor, leading to a decrease in cAMP production .
Cellular Effects
EPPTB influences cell function by modulating the activity of the TAAR1 receptor. This receptor plays a crucial role in the regulation of dopaminergic signalling in the limbic system . Therefore, EPPTB, by acting as an inverse agonist of TAAR1, can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of EPPTB involves its binding to the TAAR1 receptor. As an inverse agonist, EPPTB reduces the activity of this receptor, leading to a decrease in cAMP production . This can result in changes in gene expression and cellular metabolism .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'EPPTB implique plusieurs étapes. Le code SMILE canonique pour l'EPPTB est utilisé pour construire la structure bidimensionnelle du ligand . La préparation implique généralement la réaction de la 3-éthoxyphénylamine avec le chlorure de 4-pyrrolidin-1-yl-3-trifluorométhylbenzoyle dans des conditions spécifiques pour former le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de l'EPPTB ne sont pas largement documentées, mais la synthèse impliquerait probablement une mise à l'échelle des procédures de laboratoire avec des ajustements appropriés pour les conditions réactionnelles, la purification et les mesures de sécurité.
Analyse Des Réactions Chimiques
Types de réactions
L'EPPTB subit divers types de réactions chimiques, notamment :
Oxydation : L'EPPTB peut être oxydé dans des conditions spécifiques pour former différents produits.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'EPPTB.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle benzamide.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzamide.
Applications de la recherche scientifique
L'EPPTB a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés et les réactions des antagonistes du TAAR1.
Biologie : Aide à comprendre le rôle du TAAR1 dans les systèmes biologiques, en particulier dans la signalisation dopaminergique.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le TAAR1.
Mécanisme d'action
L'EPPTB agit comme un agoniste inverse du TAAR1, un récepteur couplé aux protéines G activé par les métabolites endogènes des acides aminés . Il empêche la réduction de la fréquence de décharge des neurones dopaminergiques induite par la p-tyramine, un agoniste non sélectif du TAAR1 . L'EPPTB bloque l'activation du TAAR1 sur un courant potassique rectifiant vers l'intérieur, ce qui augmente la fréquence de décharge des neurones dopaminergiques . Ce mécanisme met en évidence le rôle du TAAR1 dans la régulation de la signalisation dopaminergique.
Comparaison Avec Des Composés Similaires
Composés similaires
RO5166017 : Un autre antagoniste du TAAR1 avec des propriétés similaires mais des affinités de liaison différentes.
RTI-7470-44 : Un puissant antagoniste humain du TAAR1 avec une sélectivité d'espèce.
Unicité de l'EPPTB
L'EPPTB est unique en raison de sa grande sélectivité et de sa puissance en tant qu'agoniste inverse du TAAR1. Il a été largement utilisé dans la recherche pour démontrer le rôle du TAAR1 dans la signalisation dopaminergique, ce qui en fait un outil précieux dans l'étude de ce récepteur .
Activité Biologique
EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of EPPTB, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.
Pharmacological Properties
EPPTB has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while EPPTB may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.
Table 1: Potency of EPPTB at Different TAAR1 Receptors
Receptor Type | IC50 Value (nM) |
---|---|
mTAAR1 | 27.5 |
hTAAR1 | 7500 |
rTAAR1 | 4500 |
Research indicates that EPPTB functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .
In vivo studies have demonstrated that EPPTB can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .
Study on Dopamine Neurons
A significant study investigated the effects of EPPTB on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of EPPTB led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .
Effects on Behavioral Outcomes
In another research context, EPPTB was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with EPPTB could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .
Implications for Psychiatric Disorders
Given its pharmacological profile, EPPTB is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of EPPTB to influence neurotransmitter systems positions it as a candidate for further clinical investigation.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVWQCQUXXLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030324 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110781-88-8 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.